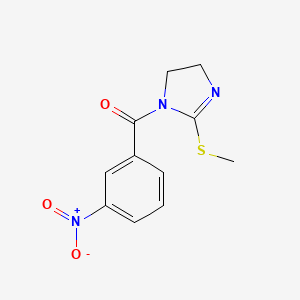

(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone

Description

(2-(Methylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone is a synthetic organic compound featuring a 4,5-dihydroimidazole core substituted with a methylthio (-SMe) group at the 2-position and a 3-nitrophenylmethanone moiety at the 1-position. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. The compound is synthesized via nucleophilic substitution or condensation reactions, with purity and storage requiring adherence to safety protocols such as avoidance of heat and ignition sources .

Properties

IUPAC Name |

(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-(3-nitrophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3S/c1-18-11-12-5-6-13(11)10(15)8-3-2-4-9(7-8)14(16)17/h2-4,7H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZELZUGIOAMZFQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NCCN1C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors. These receptors play a significant role in various biological activities, making indole derivatives valuable for treatment development.

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in various biological activities. These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Biological Activity

The compound (2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone represents a class of imidazole derivatives that have garnered attention for their diverse biological activities. This article provides an overview of the biological activity associated with this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 284.31 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Its imidazole ring is known to participate in hydrogen bonding and coordination with metal ions, which can influence enzyme activity and receptor binding.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives, including our compound of interest. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast) | 0.19 | Induction of apoptosis |

| HeLa (cervical) | 0.23 | Cell cycle arrest in G2/M phase |

| A549 (lung) | 0.08 | Inhibition of tubulin polymerization |

These compounds often induce apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins.

Antimicrobial Activity

Imidazole derivatives have also demonstrated antimicrobial properties. The compound's ability to disrupt microbial cell membranes and inhibit nucleic acid synthesis has been noted in various studies. For example:

- Bacterial Strains Tested : E. coli, S. aureus

- Minimum Inhibitory Concentration (MIC) : Ranges from 32 to 128 µg/mL depending on the strain.

Anti-inflammatory Effects

Research indicates that imidazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

-

Study on Anticancer Properties :

- A study published in MDPI evaluated a series of imidazole derivatives against human cancer cell lines, reporting that compounds with a similar structure exhibited IC values in the low micromolar range, indicating strong anticancer activity. The study highlighted the importance of substituents on the imidazole ring in enhancing biological activity .

- Antimicrobial Evaluation :

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 4,5-dihydroimidazole derivatives with arylketone substituents. Key structural analogues include:

Key Observations :

- Electron-Withdrawing Groups : The 3-nitrophenyl group in the reference compound enhances electrophilicity, facilitating interactions with biological targets like kinase enzymes .

- Sulfur-Containing Substituents : Methylthio (-SMe) vs. benzylsulfanyl (-S-CH₂-Ar) groups influence lipophilicity (logP) and metabolic stability. The trifluoromethylbenzyl variant exhibits higher metabolic resistance due to the CF₃ group.

- Ring Modifications : Replacement of dihydroimidazole with thiazole (as in ) alters conjugation patterns and hydrogen-bonding capacity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.